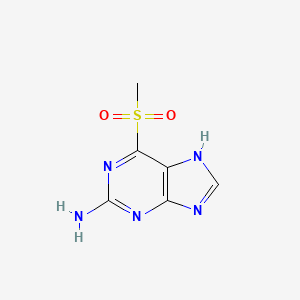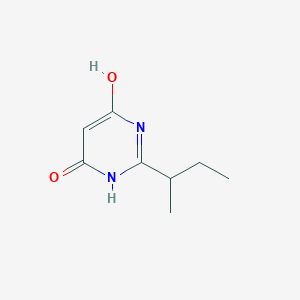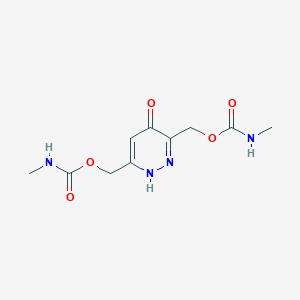
(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also contains two methylene bis(methylcarbamate) groups attached to the pyridazine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) can be achieved through several synthetic routes. One common method involves the reaction of 4-oxo-1,4-dihydropyridazine-3,6-dicarboxylic acid with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of intermediate methylene bis(methylcarbamate) groups, which are then attached to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methylene bis(methylcarbamate) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in the formation of various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar pyridazine ring structure but differ in the substituents attached to the ring.
4-Oxo-1,4-dihydropyridine-3-carboxamides: Similar to the carboxylates, these compounds have amide groups instead of carbamate groups.
Uniqueness
The uniqueness of (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
65653-97-6 |
|---|---|
Molekularformel |
C10H14N4O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
[3-(methylcarbamoyloxymethyl)-4-oxo-1H-pyridazin-6-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C10H14N4O5/c1-11-9(16)18-4-6-3-8(15)7(14-13-6)5-19-10(17)12-2/h3H,4-5H2,1-2H3,(H,11,16)(H,12,17)(H,13,15) |
InChI-Schlüssel |
UOEIQLRDYGXALQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCC1=CC(=O)C(=NN1)COC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


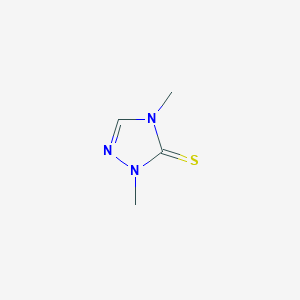
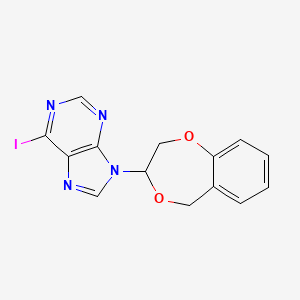

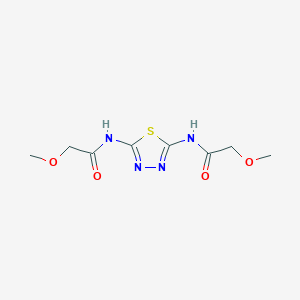

![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
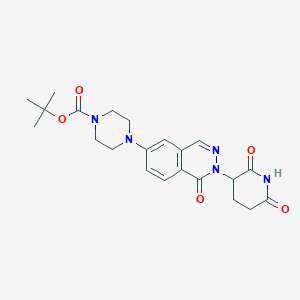
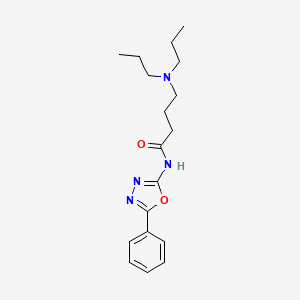
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
